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4-Chloro-3-sulfamoylbenzoic acid NMR
spectrum analysis

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 4-Chloro-3-sulfamoylbenzoic acid

CAS No.: 1205-30-7

Cat. No.: S591199

Basic Compound Identification

The table below summarizes the fundamental identifying information for 4-Chlore-3-sulfamoylbenzoic
acid [1] [2] [3].

Property Description

CAS Registry Number 1205-30-7 [1] [2] [3]

Systematic IUPAC 4-Chloro-3-sulfamoylbenzoic acid [4]

Name

Molecular Formula C7HeCINO4S [1] [4] [3]

Molecular Weight 235.64 g/mol [1] [3]

Common Synhonyms 3-(Aminosulfonyl)-4-chlorobenzoic acid; 4-Chloro-5-sulphamoylbenzoic acid
[2] [4]

Purity >98.0% (HPLC) [1] [3]

Physical Form White to almost white powder to crystal [1] [3]
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Property Description

Melting Point 261 °C (lit.) [1] [3]; 256-258 °C (lit.) [2]

Synthesis and Structural Characterization

One research article details the synthesis and multi-technique characterization of this compound [5].

¢ Synthesis: The compound was synthesized and definitively characterized to confirm its molecular
structure [5].
e X-ray Crystallography: The explicit molecular structure was confirmed by Single-Crystal X-ray
Diffraction (SCXRD), which provides precise bond lengths and angles [5].
e Spectroscopic Techniques: The synthesized compound was further characterized using:
o Fourier-Transform Infrared (FT-IR) Spectroscopy
o Fourier-Transform Raman (FT-Raman) Spectroscopy
o Nuclear Magnetic Resonance (NMR) Spectroscopy [5]

While the article confirms that NMR was used and that the calculated geometrical parameters matched the

SCXRD data, it does not provide the raw NMR data (e.g., a spectrum or a list of chemical shifts) [5].

Analytical Workflow for Pharmaceutical Compounds

For a complete understanding of a drug compound and its behavior, a combined analytical approach is often
used. The following workflow, adapted from a study on the related drug indapamide, illustrates how NMR

and Mass Spectrometry (MS) data can be integrated for a deep investigation [6].
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This methodology highlights that modern NMR can be applied directly to crude mixtures and used for both
quantification (QNMR) and structural elucidation via 2D experiments, which would be key to a full analysis

[6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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